molecular formula C13H9Cl4N3O2S B15007256 2,6-dichloro-N'-[(Z)-(2,6-dichlorophenyl)methylidene]-4-methylpyridine-3-sulfonohydrazide

2,6-dichloro-N'-[(Z)-(2,6-dichlorophenyl)methylidene]-4-methylpyridine-3-sulfonohydrazide

Cat. No.: B15007256
M. Wt: 413.1 g/mol
InChI Key: OHAZCOCPYMKOGE-FXBPXSCXSA-N
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Description

2,6-dichloro-N’-[(Z)-(2,6-dichlorophenyl)methylidene]-4-methylpyridine-3-sulfonohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and a sulfonohydrazide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N’-[(Z)-(2,6-dichlorophenyl)methylidene]-4-methylpyridine-3-sulfonohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the chlorination of 2,6-dichlorotoluene, followed by a series of reactions to introduce the sulfonohydrazide group and other functional groups . The reaction conditions often require specific catalysts, such as phosphorus pentachloride, and controlled temperatures ranging from 50 to 250°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes and the use of advanced chemical reactors to ensure high yield and purity. The process is designed to minimize waste and reduce environmental impact, making it a sustainable option for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N’-[(Z)-(2,6-dichlorophenyl)methylidene]-4-methylpyridine-3-sulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Sodium hydroxide, ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2,6-dichloro-N’-[(Z)-(2,6-dichlorophenyl)methylidene]-4-methylpyridine-3-sulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-dichloro-N’-[(Z)-(2,6-dichlorophenyl)methylidene]-4-methylpyridine-3-sulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,6-dichloro-N’-[(Z)-(2,6-dichlorophenyl)methylidene]-4-methylpyridine-3-sulfonohydrazide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C13H9Cl4N3O2S

Molecular Weight

413.1 g/mol

IUPAC Name

2,6-dichloro-N-[(Z)-(2,6-dichlorophenyl)methylideneamino]-4-methylpyridine-3-sulfonamide

InChI

InChI=1S/C13H9Cl4N3O2S/c1-7-5-11(16)19-13(17)12(7)23(21,22)20-18-6-8-9(14)3-2-4-10(8)15/h2-6,20H,1H3/b18-6-

InChI Key

OHAZCOCPYMKOGE-FXBPXSCXSA-N

Isomeric SMILES

CC1=CC(=NC(=C1S(=O)(=O)N/N=C\C2=C(C=CC=C2Cl)Cl)Cl)Cl

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)NN=CC2=C(C=CC=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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